Methyl 4-methoxy-1-benzothiophene-5-carboxylate
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Overview
Description
Methyl 4-methoxy-1-benzothiophene-5-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by a methoxy group at the fourth position and a carboxylate ester group at the fifth position on the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-1-benzothiophene-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioglycolic acid in the presence of a catalyst to form the benzothiophene ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Methyl 4-methoxy-1-benzothiophene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1-benzothiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
- 4-Methoxybenzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene, 5-methyl-
Uniqueness
Methyl 4-methoxy-1-benzothiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carboxylate ester groups allows for unique interactions in chemical reactions and biological systems, distinguishing it from other benzothiophene derivatives .
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 4-methoxy-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-13-10-7-5-6-15-9(7)4-3-8(10)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
DBCDSJGCKRLKRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CS2)C(=O)OC |
Origin of Product |
United States |
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